2-Midif-1
Description
2-MIDIF-1 is a synthetic derivative of the differentiation-inducing factor (DIF) family, initially studied in Dictyostelium discoideum, a model organism for chemotaxis and cell differentiation research. Unlike DIF-1 and DIF-2, which are endogenous signaling molecules regulating stalk cell differentiation and chemotactic behavior, 2-MIDIF-1 lacks intrinsic bioactivity in these processes . Its primary role in research has been as a comparative compound to elucidate structural and functional determinants of DIF-related signaling pathways. Studies have focused on its inability to modulate chemotaxis, even at concentrations up to 100 nM, distinguishing it from its biologically active analogs .
Properties
Molecular Formula |
C13H16Cl2O4 |
|---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
1-(3,5-dichloro-2,4-dihydroxy-6-methoxyphenyl)hexan-1-one |
InChI |
InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)12(18)10(15)13(8)19-2/h17-18H,3-6H2,1-2H3 |
InChI Key |
WVEAZKIZPIFPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)O |
Synonyms |
1-(3,5-dichloro-2,6-dihdyroxy-2-methoxyphenyl)hexan-1-one 2-MIDIF-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Functional Comparison
Key findings from chemotaxis assays in Dictyostelium mutants (dmtA⁻, deficient in DIF-1/DIF-2 biosynthesis) reveal stark contrasts between 2-MIDIF-1 and other DIF analogs:
Key Observations :
- Mechanistic Insights : The lack of 2-MIDIF-1 activity suggests that its modified methyl group disrupts receptor binding or downstream signaling pathways essential for DIF-mediated responses .
Structural Comparison
By contrast:
- DIF-1 : Contains a polyketide-derived structure with a des-methyl side chain.
- DIF-2 : Features a methylated side chain critical for its inhibitory effects .
- DIF-3 : An oxidized derivative of DIF-1, lacking bioactivity due to side-chain degradation.
The structural inertness of 2-MIDIF-1 may arise from steric hindrance or electronic effects introduced by its methyl modification, preventing interaction with DIF-binding proteins .
Research Implications and Gaps
Mechanistic Studies
- Receptor Binding Assays: No studies in the reviewed evidence directly compare 2-MIDIF-1’s affinity for DIF receptors (e.g., DimA or DimB) against DIF-1/DIF-2. Such data would clarify whether its inactivity stems from poor binding or downstream signaling defects.
- Synthetic Pathways : The synthesis route for 2-MIDIF-1 remains undocumented in the available literature, limiting reproducibility and further derivatization efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
